molecular formula C21H28N6O2 B7129894 N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide

Cat. No.: B7129894
M. Wt: 396.5 g/mol
InChI Key: BRIYWWCZGGQZPY-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and a piperazine ring, each contributing to its distinct chemical properties.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-29-19-6-3-2-5-18(19)25-11-8-17(9-12-25)23-21(28)27-15-13-26(14-16-27)20-7-4-10-22-24-20/h2-7,10,17H,8-9,11-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIYWWCZGGQZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)N3CCN(CC3)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine intermediates, followed by their functionalization and coupling with the pyridazine moiety. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include acting as a lead compound for drug development targeting specific receptors or enzymes.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(1-methylpyrazol-4-yl)propanamide
  • N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide
  • N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

Uniqueness

Compared to these similar compounds, N-[1-(2-methoxyphenyl)piperidin-4-yl]-4-pyridazin-3-ylpiperazine-1-carboxamide stands out due to its unique combination of functional groups and ring structures

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